5-chloro-3-[[3-[(E)-2-cyanovinyl]-5-methyl-phenyl]-methoxy-phosphoryl]-4-fluoro-1H-indole-2-carboxamide
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Overview
Description
5-chloro-3-[[3-[(E)-2-cyanovinyl]-5-methyl-phenyl]-methoxy-phosphoryl]-4-fluoro-1H-indole-2-carboxamide is a complex organic compound that belongs to the indole family Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Preparation Methods
The synthesis of 5-chloro-3-[[3-[(E)-2-cyanovinyl]-5-methyl-phenyl]-methoxy-phosphoryl]-4-fluoro-1H-indole-2-carboxamide involves multiple stepsCommon synthetic routes include the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperatures.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
5-chloro-3-[[3-[(E)-2-cyanovinyl]-5-methyl-phenyl]-methoxy-phosphoryl]-4-fluoro-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other indole derivatives like 5-chloro-2-methyl-1,2-thiazol-3-one and 5-bromo-4-chloro-3-indolylphosphate. Compared to these compounds, 5-chloro-3-[[3-[(E)-2-cyanovinyl]-5-methyl-phenyl]-methoxy-phosphoryl]-4-fluoro-1H-indole-2-carboxamide has unique substituents that may confer different biological activities and chemical properties .
Properties
CAS No. |
881924-55-6 |
---|---|
Molecular Formula |
C20H16ClFN3O3P |
Molecular Weight |
431.8 g/mol |
IUPAC Name |
5-chloro-3-[[3-[(E)-2-cyanoethenyl]-5-methylphenyl]-methoxyphosphoryl]-4-fluoro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H16ClFN3O3P/c1-11-8-12(4-3-7-23)10-13(9-11)29(27,28-2)19-16-15(25-18(19)20(24)26)6-5-14(21)17(16)22/h3-6,8-10,25H,1-2H3,(H2,24,26)/b4-3+ |
InChI Key |
DFIFLWAAHXINAZ-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(=O)(C2=C(NC3=C2C(=C(C=C3)Cl)F)C(=O)N)OC)/C=C/C#N |
Canonical SMILES |
CC1=CC(=CC(=C1)P(=O)(C2=C(NC3=C2C(=C(C=C3)Cl)F)C(=O)N)OC)C=CC#N |
Origin of Product |
United States |
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